molecular formula C8H4BrClS B7967815 2-Bromo-7-chlorobenzo[b]thiophene

2-Bromo-7-chlorobenzo[b]thiophene

Cat. No.: B7967815
M. Wt: 247.54 g/mol
InChI Key: IFBOQMAXAMAJQQ-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorobenzo[b]thiophene is a heterocyclic compound with the molecular formula C8H4BrClS It is a derivative of benzo[b]thiophene, which is a sulfur-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chlorobenzo[b]thiophene typically involves the bromination and chlorination of benzo[b]thiophene. One common method includes the use of bromine and chlorine in the presence of a catalyst to achieve the desired substitution on the benzo[b]thiophene ring. The reaction conditions often involve controlled temperatures and specific solvents to ensure the selective substitution at the 2 and 7 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-chlorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-7-chlorobenzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chlorobenzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

  • 2-Bromo-7-nitrobenzo[b]thiophene
  • 2-Chloro-7-bromobenzo[b]thiophene
  • 2-Iodo-7-chlorobenzo[b]thiophene

Comparison: 2-Bromo-7-chlorobenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and material science .

Properties

IUPAC Name

2-bromo-7-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBOQMAXAMAJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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